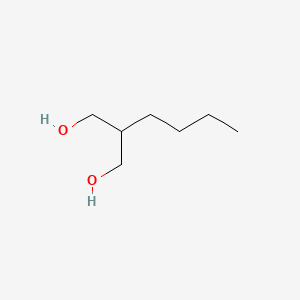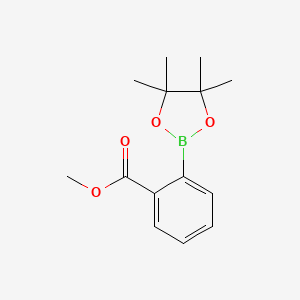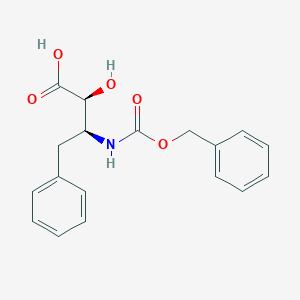
2-Butylpropane-1,3-diol
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Analytical Chemistry and Assay Development
2-Butylpropane-1,3-diol and related diols have been studied in analytical chemistry, particularly in the development of assays. For example, a method for the assay of meprobamate, which involves hydrolysis to 1,3-diol, has been developed. This process includes the extraction into an organic solvent followed by gas-liquid chromatography with flame ionisation detection (Flanagan & Chan, 1989).
Physical Chemistry and Material Science
The study of diols derived from propane-1,3-diol, including 2-ethyl-2-butylpropane-1,3-diol, has been significant in understanding the physical properties of organic solutes in water. Research in this area has focused on evaluating standard molar volumes and isentropic compressions of these diols, providing insights into the relationship between molecular structure and physical properties (Cibulka, 2014).
Biotechnology and Biochemical Engineering
In the field of biotechnology, diols like 1,3-propanediol and 2,3-butanediol, which share structural similarities with 2-butylpropane-1,3-diol, have been studied extensively. These diols are promising chemicals with a wide range of applications and can be biologically produced. Research has been conducted on the recovery and purification of these biologically produced diols, highlighting the challenges and potential improvements needed in yield, purity, and energy consumption (Xiu & Zeng, 2008).
Catalysis and Organic Synthesis
Research into the synthesis and use of various diols, including those structurally related to 2-butylpropane-1,3-diol, has implications in catalysis and organic synthesis. For instance, the hydrocarbonylation of certain alcohols catalyzed by rhodium triethylphosphine complexes produces diols, including 2-methylpropane-1,3-diol. These studies contribute to the understanding of catalytic mechanisms and the development of new synthetic pathways (Simpson et al., 1996).
Pharmaceutical Chemistry
In pharmaceutical chemistry, diols similar to 2-butylpropane-1,3-diol have been synthesized and studied for their potential biological activities. For example, research on the synthesis of various 2-substituted 2-aminopropane-1,3-diols has been conducted to evaluate theirimmunosuppressive effects. These studies have led to the development of compounds with potential applications in organ transplantation and other medical fields (Kiuchi et al., 2000).
Environmental and Sustainable Chemistry
The renewable production and conversion of diols, including those similar to 2-butylpropane-1,3-diol, have been a focus in environmental and sustainable chemistry. Research has been conducted on converting biomass-derived diols into useful products like gasoline, solvents, and fuel additives. These studies are critical in developing sustainable and eco-friendly alternatives to conventional fossil fuel-based products (Harvey, Merriman, & Quintana, 2016).
Eigenschaften
IUPAC Name |
2-butylpropane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2/c1-2-3-4-7(5-8)6-9/h7-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMYRXPCIUXDGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383604 | |
| Record name | 2-butylpropane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butylpropane-1,3-diol | |
CAS RN |
2612-26-2 | |
| Record name | 2-butylpropane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-n-Butylpropane-1,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.202.902 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The study investigates the properties of branched diols. Can we extrapolate these findings to predict the behavior of 2-Butylpropane-1,3-diol in aqueous solutions?
A1: While not explicitly studied in the paper [], we can make some inferences. The researchers measured the standard molar volumes and isentropic compressions of several branched diols derived from propane-1,3-diol. They observed that these properties are influenced by the size and shape of the alkyl substituents on the diol backbone [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















